molecular formula C9H8BrFN4O2S B8079800 N-((1H-1,2,3-Triazol-5-yl)methyl)-5-bromo-2-fluorobenzenesulfonamide

N-((1H-1,2,3-Triazol-5-yl)methyl)-5-bromo-2-fluorobenzenesulfonamide

Cat. No.: B8079800
M. Wt: 335.16 g/mol
InChI Key: ZQTOOJQPRKRDPH-UHFFFAOYSA-N
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Description

N-((1H-1,2,3-Triazol-5-yl)methyl)-5-bromo-2-fluorobenzenesulfonamide is a compound that features a triazole ring, a bromine atom, a fluorine atom, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-1,2,3-Triazol-5-yl)methyl)-5-bromo-2-fluorobenzenesulfonamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often carried out in the presence of a copper(I) catalyst under mild conditions.

    Bromination and Fluorination: The introduction of bromine and fluorine atoms can be achieved through electrophilic aromatic substitution reactions. Bromination is typically done using bromine or N-bromosuccinimide (NBS), while fluorination can be performed using reagents like Selectfluor.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the corresponding sulfonyl chloride with an amine. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.

    Oxidation and Reduction: The triazole ring and sulfonamide group can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The triazole ring can be involved in various coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium fluoride can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution at the bromine position could yield azide or amine derivatives, while coupling reactions could produce biaryl or alkyne-linked products.

Scientific Research Applications

Chemistry

In chemistry, N-((1H-1,2,3-Triazol-5-yl)methyl)-5-bromo-2-fluorobenzenesulfonamide is used as a versatile building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase . It is also being investigated for its antimicrobial and anticancer properties due to its ability to interact with biological targets at the molecular level.

Industry

In industrial applications, the compound can be used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for the development of products with specific desired properties, such as enhanced stability or activity.

Mechanism of Action

The mechanism by which N-((1H-1,2,3-Triazol-5-yl)methyl)-5-bromo-2-fluorobenzenesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes. The triazole ring and sulfonamide group can form hydrogen bonds and other interactions with active site residues, inhibiting enzyme activity. This binding can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole Derivatives: These compounds share the triazole ring and are known for their broad range of applications in pharmaceuticals and agrochemicals.

    Sulfonamide Derivatives: Compounds with sulfonamide groups are widely used as antibiotics and enzyme inhibitors.

    Halogenated Benzenes: These compounds, which include bromine and fluorine atoms, are often used in medicinal chemistry for their enhanced biological activity.

Uniqueness

N-((1H-1,2,3-Triazol-5-yl)methyl)-5-bromo-2-fluorobenzenesulfonamide is unique due to the combination of its functional groups. The presence of both bromine and fluorine atoms, along with the triazole and sulfonamide moieties, provides a distinctive set of chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-2-fluoro-N-(2H-triazol-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFN4O2S/c10-6-1-2-8(11)9(3-6)18(16,17)13-5-7-4-12-15-14-7/h1-4,13H,5H2,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTOOJQPRKRDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)NCC2=NNN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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